2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline
CAS No.: 1105248-46-1
Cat. No.: VC7552883
Molecular Formula: C25H22ClFN4O2S
Molecular Weight: 496.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105248-46-1 |
|---|---|
| Molecular Formula | C25H22ClFN4O2S |
| Molecular Weight | 496.99 |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfonyl]-3-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline |
| Standard InChI | InChI=1S/C25H22ClFN4O2S/c26-19-11-9-18(10-12-19)17-34(32,33)25-24(28-21-6-2-3-7-22(21)29-25)31-15-13-30(14-16-31)23-8-4-1-5-20(23)27/h1-12H,13-17H2 |
| Standard InChI Key | ZOEJPGJMJOEISF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoxaline core (C₈H₆N₂) substituted at positions 2 and 3 with distinct functional groups:
-
Position 2: (4-chlorobenzyl)sulfonyl moiety
-
Position 3: 4-(2-fluorophenyl)piperazinyl group
This arrangement creates a planar aromatic system conjugated with polar sulfonyl groups and a basic piperazine ring, enabling both hydrophobic interactions and hydrogen bonding (Table 1).
Table 1: Structural and Physicochemical Profile
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfonyl]-3-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline |
| Molecular Formula | C₂₅H₂₂ClFN₄O₂S |
| Molecular Weight | 496.99 g/mol |
| SMILES Notation | C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl |
| Topological Polar Surface Area | 98.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
The sulfonyl group (-SO₂-) enhances water solubility compared to unmodified quinoxalines, while the 4-chlorobenzyl and 2-fluorophenyl substituents contribute to lipophilicity, as evidenced by computed logP values of 3.8 ± 0.5.
Synthetic Methodology
Multi-Step Synthesis
Industrial production employs a three-stage modular synthesis (Figure 1) :
-
Quinoxaline Core Formation
-
Condensation of o-phenylenediamine derivatives with glyoxal under acidic conditions
-
Yield optimization through microwave-assisted synthesis (120°C, 15 min, 82% yield)
-
-
Sulfonation at C2
-
Treatment with 4-chlorobenzylsulfonyl chloride in dichloromethane
-
Catalyzed by DMAP (4-dimethylaminopyridine) at 0-5°C
-
Isolation via vacuum filtration (purity >95% by HPLC)
-
-
Piperazine Coupling at C3
-
Buchwald-Hartwig amination with 1-(2-fluorophenyl)piperazine
-
Palladium acetate/Xantphos catalytic system
-
Reaction in toluene at 110°C for 18 hours
-
Critical Process Parameters
-
Oxygen-free environment for palladium-catalyzed steps
-
pH control during sulfonation (maintained at 6.5-7.0)
-
Final purification through recrystallization from ethanol/water (3:1)
Biological Activity Profile
| Target | IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| PFKFB3 | 38 | 1.0 |
| PFKFB1 | 456 | 12.0 |
| DPP-4 | 520* | 13.7 |
*Data from parallel DPP-4 inhibition assays
In A549 lung adenocarcinoma models, the compound (10 mg/kg daily) reduced tumor volume by 62% over 21 days compared to vehicle controls, without significant hematological toxicity . Mechanistic studies show:
-
44% decrease in intracellular fructose-2,6-bisphosphate levels
-
2.8-fold increase in apoptotic markers (caspase-3/7 activity)
-
G1 phase cell cycle arrest (78% cells in G1 vs. 55% control)
Antidiabetic Activity Through DPP-4 Inhibition
Structural analogs exhibit competitive DPP-4 inhibition (Kᵢ = 520 nM) with 89% enzyme occupancy at 1 μM concentration . In streptozotocin-induced diabetic rats:
Table 3: Glucose-Lowering Effects
| Dose (mg/kg) | Fasting Glucose Reduction (%) | Active GLP-1 Increase (pM) |
|---|---|---|
| 5 | 28 ± 3.2 | 12.4 ± 1.1 |
| 10 | 41 ± 2.8 | 18.6 ± 2.3 |
| 20 | 53 ± 4.1 | 24.9 ± 3.0 |
Notably, the compound maintained efficacy over 28 days without inducing hypoglycemia, suggesting advantages over existing DPP-4 inhibitors .
Structure-Activity Relationships
Key Functional Group Contributions
-
Sulfonyl Group
-
4-Chlorobenzyl Moiety
-
Para-chloro substitution enhances cellular permeability (Papp = 8.7 × 10⁻⁶ cm/s)
-
Meta-substitution reduces metabolic stability (t₁/₂ = 2.1 hr vs. 5.8 hr)
-
-
2-Fluorophenyl Group
Pharmacokinetic Profile
Preclinical ADME studies in Sprague-Dawley rats reveal:
Table 4: Pharmacokinetic Parameters
| Parameter | Value (10 mg/kg IV) | Value (20 mg/kg PO) |
|---|---|---|
| Cₘₐₓ (μg/mL) | 12.4 ± 1.2 | 8.9 ± 0.8 |
| Tₘₐₓ (h) | - | 1.5 ± 0.3 |
| AUC₀–∞ (h·μg/mL) | 45.2 ± 3.8 | 38.6 ± 2.9 |
| t₁/₂ (h) | 4.2 ± 0.5 | 4.8 ± 0.6 |
| F (%) | - | 65 ± 7 |
The compound demonstrates favorable brain penetration (brain/plasma ratio = 0.33) and moderate plasma protein binding (82.4 ± 1.8%). Primary metabolic pathways involve:
-
Sulfoxide formation (CYP3A4-mediated)
-
N-dealkylation of piperazine (CYP2D6)
-
Glucuronidation at the quinoxaline nitrogen
Toxicological Evaluation
Acute Toxicity
-
LD₅₀ > 2000 mg/kg in murine models (no mortality at highest dose)
-
Transient hypoactivity observed at 500 mg/kg (resolves within 24h)
Subchronic Toxicity (28-day rat study)
-
NOAEL established at 50 mg/kg/day
-
Dose-dependent elevation in liver enzymes at ≥100 mg/kg:
-
ALT: 68 ± 5 U/L (control) vs. 142 ± 11 U/L (100 mg/kg)
-
AST: 54 ± 4 U/L vs. 98 ± 8 U/L
-
Histopathology revealed mild hepatic steatosis at high doses, reversible upon discontinuation .
Comparative Analysis with Structural Analogs
Table 5: Analog Comparison
| Compound Modification | PFKFB3 IC₅₀ (nM) | DPP-4 Kᵢ (nM) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| 4-Bromobenzyl sulfonyl | 45 ± 3.1 | 610 ± 45 | 4.2 h |
| 3-Fluorophenyl piperazine | 112 ± 9.8 | 290 ± 21 | 3.8 h |
| Methylsulfonyl replacement | 580 ± 42 | 890 ± 67 | 6.5 h |
The lead compound demonstrates optimal balance between target affinity and metabolic stability compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume